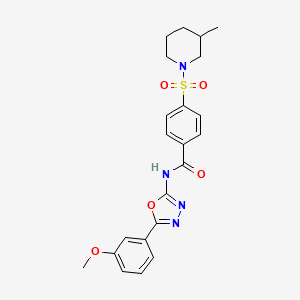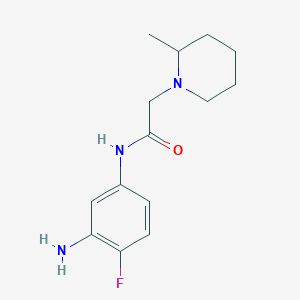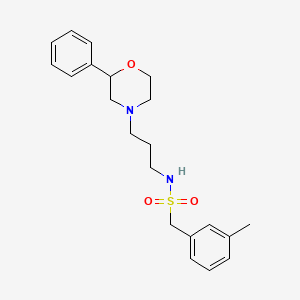
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
“5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group) and a nitrile group (a carbon triple-bonded to a nitrogen). The “difluorobenzyl” and “fluoro” parts suggest the presence of fluorine atoms in the structure .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile” are not available, a related compound, 3,5-Difluorobenzyl bromide, can be synthesized from 3,5-Difluorobenzyl alcohol. The alcohol is reacted with hydrobromic acid and sulfuric acid .
Wissenschaftliche Forschungsanwendungen
Electronic Transitions and Spectroscopy
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, as a difluorobenzonitrile derivative, is studied for its electronic transitions. Photoacoustic spectroscopy (PAS) has been applied to study these transitions in difluorobenzonitrile isomers. This research contributes to understanding the π-π* transitions analogous to benzene and helps in identifying origins of electronic transitions in these molecules (Ramu, Rao, & Santhamma, 1993).
Radiotracer Development
In the field of radiotracer development, 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is related to compounds like [(18)F]FPEB. These compounds are explored for their potential as PET imaging agents, specifically for imaging metabotropic glutamate subtype 5 receptors (mGluR5). This research contributes to developing routine production methods for such radiotracers in clinical research (Lim et al., 2014).
Polymer Chemistry
In polymer chemistry, compounds related to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile are used in the synthesis of aromatic polyamides. These polyamides, which contain ether and isopropylidene or hexafluoroisopropylidene links, demonstrate solubility in polar solvents and good thermal stability. Such research is significant for the development of new materials with specific desired properties (Hsiao & Yu, 1996).
Molecular Conformation Studies
Studies on molecular conformation, specifically regarding the behavior of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene, have been conducted. This research aids in understanding the spin-spin coupling constants and the conformations of such compounds, contributing valuable information to the field of molecular chemistry (Schaefer, Takeuchi, & Sveinson, 1988).
Vibrational Spectra and NLO Properties
Research into the equilibrium geometric structure and vibrational spectra of related compounds, such as 5-fluoro-2-methylbenzonitrile, has been conducted using Density Functional Theory (DFT). Such studies are vital for understanding the Non-Linear Optical (NLO) properties of these molecules, which are significant for applications in materials science and photonics (Ajaypraveenkumar, Raman, & Sebastian, 2017).
Structural Trends in Fluorinated Benzonitriles
Investigations into the structural trends of fluorinated benzonitriles using Fourier Transform Microwave (FTMW) spectroscopy provide insights into the geometry changes relative to non-fluorinated compounds. This research is crucial for understanding the electronic structure surrounding nitrogen atoms in these molecules (Kamaee et al., 2015).
Synthesis Methods
Research on synthesizing various difluorobenzonitrile derivatives, including 2,4-dibromo-5-fluorobenzonitrile, contributes to the field of organic synthesis. Such compounds are intermediates in the synthesis of other valuable chemicals, demonstrating the versatility and importance of difluorobenzonitrile compounds in synthetic chemistry (Qiong et al., 1998).
Eigenschaften
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGYBBYLYLUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | |
CAS RN |
1108745-25-0 | |
| Record name | 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2604643.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)




